molecular formula C20H19NO6S B4710851 3-(2-methoxyphenyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

3-(2-methoxyphenyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B4710851
M. Wt: 401.4 g/mol
InChI Key: QTWCOHVJXWMIAC-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as MMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its ability to modulate various biological processes, including inflammation, oxidative stress, and cancer.

Mechanism of Action

The exact mechanism of action of 3-(2-methoxyphenyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways. This compound has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and oxidative stress. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. This compound has also been shown to reduce lipid peroxidation, which is a marker of oxidative stress. In addition, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(2-methoxyphenyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is its high yield synthesis method, which makes it easily accessible for laboratory experiments. This compound has also been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for 3-(2-methoxyphenyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione research. One potential direction is to investigate the therapeutic potential of this compound in various types of cancer. Another potential direction is to investigate the potential of this compound as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the development of more water-soluble derivatives of this compound could enhance its therapeutic potential and make it more suitable for in vivo studies.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate various signaling pathways. This compound has several advantages for laboratory experiments, but also has limitations such as poor solubility. There are several future directions for this compound research, including investigating its therapeutic potential in various types of cancer and neurodegenerative diseases.

Scientific Research Applications

3-(2-methoxyphenyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been studied in various animal models of inflammation, such as carrageenan-induced paw edema and cotton pellet-induced granuloma. In these models, this compound was found to significantly reduce inflammation and edema.

properties

IUPAC Name

(5Z)-3-(2-methoxyphenyl)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S/c1-24-14-8-6-5-7-13(14)21-19(22)18(28-20(21)23)10-12-9-16(26-3)17(27-4)11-15(12)25-2/h5-11H,1-4H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWCOHVJXWMIAC-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methoxyphenyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(2-methoxyphenyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
3-(2-methoxyphenyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
3-(2-methoxyphenyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
3-(2-methoxyphenyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
3-(2-methoxyphenyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

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